![molecular formula C15H20ClN3O B7584409 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone.
Wirkmechanismus
The mechanism of action of 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is not well understood. However, it has been reported to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, this compound has been reported to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone in lab experiments include its high yield and purity, as well as its diverse biological activities. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone. One direction is to investigate the mechanism of action of this compound in more detail, including its interactions with specific enzymes and pathways. Another direction is to explore the potential therapeutic applications of this compound in various diseases, including cancer and inflammatory diseases. Additionally, future research can focus on developing more efficient and effective synthesis methods for this compound, as well as improving its solubility and pharmacokinetics for better clinical use.
Conclusion:
In conclusion, 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone is a promising compound with diverse biological activities and potential therapeutic applications. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the field of medicinal chemistry.
Synthesemethoden
The synthesis of 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported in the literature. The most commonly used method for the synthesis of this compound involves the reaction of 5-chloropyrimidine-4-carboxylic acid with 3-aminomethyl-azetidine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields 3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone as a white solid with a high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has been shown to inhibit the growth of cancer cells, including breast cancer and lung cancer cells, by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been reported to possess potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-12-10-17-11-18-13(12)14(20)19-8-6-15(7-9-19)4-2-1-3-5-15/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFGRPWSEJLQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)C3=NC=NC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

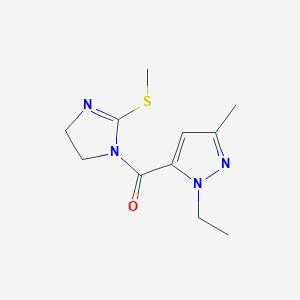
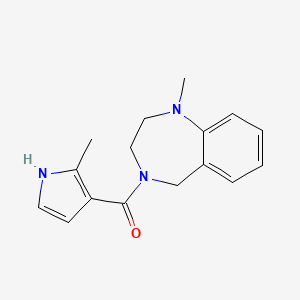
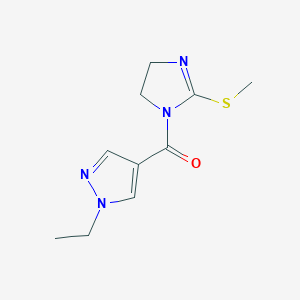
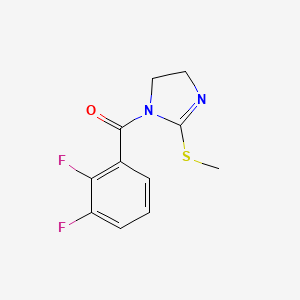
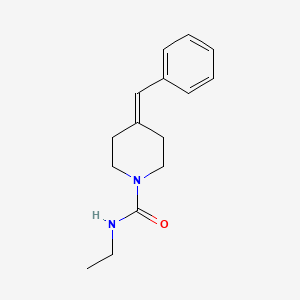
![3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)
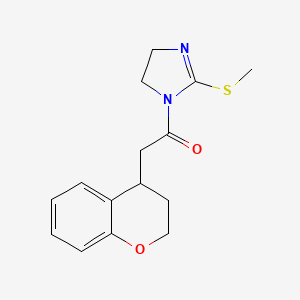
![N-[2-(1,3-benzodioxol-5-yl)propan-2-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7584416.png)
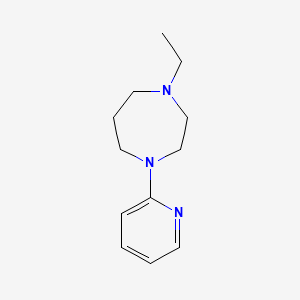
![N-methyl-1-[1-(3-phenylpropanoyl)pyrrolidin-2-yl]methanesulfonamide](/img/structure/B7584423.png)
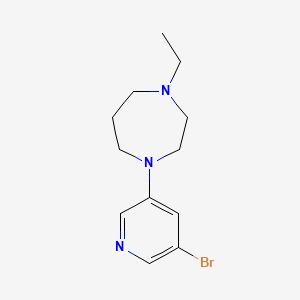

![Azocan-1-yl-[2-(1-methoxyethyl)-4-methyl-1,3-thiazol-5-yl]methanone](/img/structure/B7584439.png)